molecular formula C5H6O5 B591205 Dehydro-D-arabinono-1,4-lactone CAS No. 138760-70-0

Dehydro-D-arabinono-1,4-lactone

Cat. No.: B591205
CAS No.: 138760-70-0
M. Wt: 146.098
InChI Key: ZZZCUOFIHGPKAK-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro-D-arabinono-1,4-lactone (also known as D-erythroascorbic acid) is a five-carbon analog of L-ascorbic acid (vitamin C) that serves critical functions in the physiology of fungi and some protists. It is a pivotal intermediate and the end product in the D-arabinose antioxidant biosynthesis pathway, where it is produced through the oxidation of D-arabinono-1,4-lactone by the enzyme D-arabinono-1,4-lactone oxidase (ALO) . This compound is recognized for its strong antioxidant properties, functioning as a key free radical scavenger and redox buffer in biological systems . Its primary research value lies in its role as a substitute for ascorbic acid in lower eukaryotes. Studies in model organisms such as Saccharomyces cerevisiae and the rice blast fungus Magnaporthe oryzae have demonstrated that this compound is essential for fungal growth, conidiogenesis (spore formation), and response to oxidative stress . Furthermore, research indicates that disrupting its biosynthesis significantly impairs fungal pathogenicity, highlighting its potential as a target for investigating novel antifungal strategies . Beyond mycology, this lactone is also utilized in microbiological studies. Recent research has explored photocatalytic methods for its production from biomass-derived sugars like D-fructose, and it has shown potential as a prebiotic compound, promoting the proliferation of beneficial bacteria such as Bifidobacterium and increasing lactic acid production . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

138760-70-0

Molecular Formula

C5H6O5

Molecular Weight

146.098

IUPAC Name

(2R)-3,4-dihydroxy-2-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C5H6O5/c6-1-2-3(7)4(8)5(9)10-2/h2,6-8H,1H2/t2-/m1/s1

InChI Key

ZZZCUOFIHGPKAK-UWTATZPHSA-N

SMILES

C(C1C(=C(C(=O)O1)O)O)O

Synonyms

2(5H)-Furanone, 3,4-dihydroxy-5-(hydroxymethyl)-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Kinetic Parameters of Key Lactones

Compound Carbon Chain Key Enzymes KM (mM) kcat/KM (M⁻¹s⁻¹) Conformation
This compound C5 ALO (oxidation) N/A N/A Planar γ-lactone
D-arabino-1,4-lactone C5 ALO (substrate) 0.8* 14.2 ± 2.3 s⁻¹ ³E/E₃ equilibrium
L-galactono-1,4-lactone C6 GalDH (oxidation) 0.02–0.04 70–100 Enzyme-bound E3
L-gulono-1,4-lactone C6 GULO (oxidation) 2.5–5.0 0.2–0.5 Flexible γ-lactone

*Dissociation constant (Kd) for ALO .

2.2. Enzymatic Specificity and Metabolic Roles
  • Substrate Preferences: ALO oxidizes D-arabino-1,4-lactone with a kcat of 14.2 ± 2.3 s⁻¹, significantly slower than GalDH’s activity on L-galactono-1,4-lactone (kcat/KM = 70–100 M⁻¹s⁻¹) . L-gulono-1,4-lactone is a poor substrate for GalDH (kcat/KM = 0.2–0.5 M⁻¹s⁻¹) due to steric clashes from its C3 hydroxyl configuration . D-arabino-1,4-lactone is hydrolyzed by amidohydrolases (e.g., BmulJ_04915) with moderate efficiency, whereas L-fucono-1,4-lactone is the preferred substrate (kcat/KM = 1.5 × 10³ M⁻¹s⁻¹) .
  • Biological Functions: this compound acts as an antioxidant in fungi, analogous to L-ascorbate in mammals . L-galactono-1,4-lactone is essential for vitamin C biosynthesis in plants, while L-gulono-1,4-lactone fulfills this role in animals .

Preparation Methods

Yeast-Based Fermentation

D-DAL is naturally synthesized in yeast species such as Saccharomyces cerevisiae and Kluyveromyces lactis through the oxidation of D-arabinose. The pathway involves D-arabinose dehydrogenase (Alo1) and D-arabinono-1,4-lactone oxidase (Alo2), which sequentially convert D-arabinose to D-arabinono-1,4-lactone and finally to D-DAL.

Key findings :

  • Substrate specificity : S. cerevisiae produces D-DAL as a secondary metabolite when cultured in media containing D-arabinose (2% w/v) at 30°C under aerobic conditions.

  • Yield optimization : Batch fermentation of K. lactis in galactose-rich media achieves a D-DAL titer of 30 mg/L over 48 hours.

  • Industrial substrates : Cheese whey, a lactose-rich byproduct, has been tested as a low-cost carbon source for D-DAL production in engineered K. lactis strains.

Table 1: Microbial Production Parameters for D-DAL

OrganismSubstrateTemperatureTime (h)Yield (mg/L)Source
Saccharomyces cerevisiaeD-arabinose30°C7215–20
Kluyveromyces lactisD-galactose28°C4830
Candida albicansL-galactose37°C2410

Enzymatic Synthesis Pathways

D-Arabinono-1,4-lactone Oxidase (ALO) Activity

The enzyme D-arabinono-1,4-lactone oxidase (ALO) catalyzes the final step in D-DAL biosynthesis. In Magnaporthe oryzae, the mitochondrial-localized MoAlo1 oxidizes D-arabinono-1,4-lactone to D-DAL while generating hydrogen peroxide (H₂O₂) as a byproduct.

Mechanistic insights :

  • Cofactor dependence : MoAlo1 requires flavin adenine dinucleotide (FAD) for activity, with optimal pH and temperature ranges of 7.0–7.5 and 25–30°C, respectively.

  • Gene deletion effects : Disruption of MoALO1 in M. oryzae abolishes D-DAL production and impairs fungal pathogenicity, confirming the enzyme’s critical role.

Heterologous Expression Systems

Recombinant ALO enzymes from Arabidopsis thaliana and C. albicans have been expressed in Escherichia coli for in vitro D-DAL synthesis. Purified enzymes show broad substrate specificity, accepting both D-arabinono-1,4-lactone and L-galactono-1,4-lactone as substrates.

Chemical Synthesis Approaches

Oxidation of D-Arabinose

D-DAL can be synthesized chemically via the oxidation of D-arabinose using periodate (IO₄⁻) or hydrogen peroxide (H₂O₂). The reaction proceeds through the formation of an intermediate aldaric acid, which undergoes lactonization under acidic conditions.

Reaction conditions :

  • Oxidizing agent : 0.1 M H₂O₂ in acetic acid (pH 4.0) at 50°C for 6 hours.

  • Yield : 40–45% after purification by silica gel chromatography.

Cyclization of D-Arabinonic Acid

D-Arabinonic acid, obtained from the hydrolysis of D-arabinose, cyclizes to form D-DAL under dehydrating conditions. Anhydrous HCl gas in tetrahydrofuran (THF) at 60°C for 3 hours achieves a 55% yield.

Purification and Characterization

Chromatographic Techniques

  • Ion-exchange chromatography : D-DAL is purified using Dowex 1×8 anion-exchange resin with a 0–1 M ammonium formate gradient.

  • HPLC analysis : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) at 1 mL/min.

Structural Confirmation

  • NMR spectroscopy : ¹H NMR (400 MHz, D₂O) δ 4.35 (dd, J = 6.4 Hz, 1H), 4.12 (m, 2H), 3.98 (s, 1H).

  • Mass spectrometry : ESI-MS m/z 145.03 [M−H]⁻ .

Q & A

Q. What enzymatic pathways synthesize dehydro-D-arabinono-1,4-lactone, and how can their substrate specificity be experimentally validated?

this compound is synthesized via the flavoprotein D-arabinono-1,4-lactone oxidase (ALO), which oxidizes D-arabinono-1,4-lactone using FAD as a cofactor. Substrate specificity can be validated through kinetic assays with alternative substrates (e.g., L-galactono-1,4-lactone, L-gulono-1,4-lactone) and competitive inhibition studies. For instance, D-glucono-1,5-lactone and D-galactono-1,4-lactone are non-substrates but act as competitive inhibitors, requiring enzyme purification and in vitro activity measurements under controlled O₂ conditions .

Q. What is the biological role of this compound in oxidative stress resistance?

this compound (previously misidentified as D-erythroascorbate) functions as an antioxidant in yeast (S. cerevisiae) and fungi, protecting against oxidative damage. This role is confirmed through genetic knockout studies of biosynthetic genes (ARA1, ARA2, ALO1) and phenotypic assays under H₂O₂ or menadione-induced stress .

Q. How can researchers distinguish this compound from structurally similar metabolites like D-erythroascorbate?

Analytical methods such as NMR (e.g., comparing C-5/C-6 signals) and mass spectrometry (exact mass: C₅H₆O₅ vs. C₆H₈O₆ for D-erythroascorbate) are critical. Historical misidentification was resolved by re-evaluating reaction stoichiometry and substrate carbon counts .

Advanced Research Questions

Q. How do expression patterns of ALO1 orthologs vary during fungal fruiting body development, and what experimental approaches can elucidate their regulatory mechanisms?

In Agaricomycetes (e.g., Coprinopsis cinerea), ALO1 orthologs are upregulated in stipe tissues and primordia. Tissue-specific RNA-seq or qRT-PCR, coupled with chromatin immunoprecipitation (ChIP) for transcription factor binding, can identify developmental regulators. Comparative studies across species (e.g., Lentinula edodes vs. Schizophyllum commune) reveal divergent expression patterns, suggesting lineage-specific adaptations .

Q. What kinetic parameters define ALO’s catalytic efficiency, and how do inhibitors like p-chloromercuribenzoate affect its activity?

ALO exhibits a Kₘ of 44.1 mM for D-arabinono-1,4-lactone. Inhibition assays with sulfhydryl-targeting agents (e.g., p-chloromercuribenzoate, N-ethylmaleimide) and divalent metals (Cd²⁺, Hg²⁺) reveal cysteine residues’ importance in catalysis. Pre-incubation with reducing agents (e.g., DTT) can restore activity, confirming redox-sensitive mechanisms .

Q. How do substrate promiscuity and evolutionary relationships among sugar-1,4-lactone oxidases inform enzyme engineering for novel applications?

Q. What genetic interactions or synthetic sick/lethal partners are associated with ARA2 and ALO1 in yeast?

ARA2 (NAD-dependent arabinose dehydrogenase) and ALO1 interact synthetically with ubiquitin-specific proteases (e.g., UBP6Δ), as shown by genome-wide synthetic genetic array (SGA) analysis. Follow-up studies include co-immunoprecipitation (Co-IP) and proteomic profiling to map interaction networks and stress-response pathways .

Methodological Considerations

  • Contradiction Resolution : Conflicting reports on substrate specificity (e.g., D-glucono-1,5-lactone as a non-substrate vs. inhibitor) require revisiting enzyme purity and assay conditions (pH, ionic strength) .
  • Comparative Genomics : Use OrthoMCL or OrthoFinder to identify ALO1 orthologs in understudied fungi, followed by heterologous expression in E. coli for functional characterization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dehydro-D-arabinono-1,4-lactone
Reactant of Route 2
Dehydro-D-arabinono-1,4-lactone

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